3-Chloro-4-ethoxy-5-fluorobenzoic acid

Crystallinity Process Chemistry Solid-State Properties

Generic benzoic acid analogs cause inconsistent SAR due to undefined substitution. 3-Chloro-4-ethoxy-5-fluorobenzoic acid (CAS 1017778-72-1) provides a defined 1,3,4-substitution pattern with orthogonal Cl/F for sequential cross-coupling. Key advantages: • Orthogonal Cl/F enables regioselective functionalization • Ethoxy group balances lipophilicity (logP 3.22) for oral bioavailability • 98% purity ensures reproducible medchem results. Global shipping available.

Molecular Formula C9H8ClFO3
Molecular Weight 218.61 g/mol
CAS No. 1017778-72-1
Cat. No. B1463535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-ethoxy-5-fluorobenzoic acid
CAS1017778-72-1
Molecular FormulaC9H8ClFO3
Molecular Weight218.61 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Cl)C(=O)O)F
InChIInChI=1S/C9H8ClFO3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)
InChIKeyUZGWOMNUSFRIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-ethoxy-5-fluorobenzoic Acid – Product Overview


3-Chloro-4-ethoxy-5-fluorobenzoic acid (CAS 1017778-72-1) is a tri-substituted aromatic carboxylic acid with the molecular formula C₉H₈ClFO₃, molecular weight 218.61 g/mol, and a melting point of 157–159 °C . The compound features a distinctive 1,3,4-substitution pattern on the phenyl ring, combining a chloro group at position 3, an ethoxy group at position 4, and a fluoro group at position 5. This arrangement is commonly utilized in the synthesis of biologically active molecules, particularly as an intermediate in pharmaceutical and agrochemical development [1]. Fluoro- and chloro-substituted benzoic acid derivatives have established applications as precursors to therapeutic agents, agrochemicals, food additives, and dyes [1].

1 1,3,4-substitution pattern supports divergent synthesis of bioactive scaffolds
2 Orthogonal chloro and fluoro handles enable sequential cross-coupling and SNAr
3 Ethoxy group provides balanced lipophilicity for medicinal chemistry optimization

3-Chloro-4-ethoxy-5-fluorobenzoic Acid – Irreplaceable Substitution Pattern


The unique 1,3,4-substitution pattern of 3‑chloro‑4‑ethoxy‑5‑fluorobenzoic acid confers distinct physicochemical properties that cannot be replicated by closely related benzoic acid analogs. The combined presence of halogen and alkoxy substituents influences both electronic distribution and steric accessibility, which directly affects reactivity, binding interactions, and downstream synthetic utility [1]. For instance, the ethoxy group provides a balance of lipophilicity and steric bulk that differs markedly from methoxy analogs, while the specific positioning of chlorine and fluorine alters the acid strength and hydrogen-bonding capacity compared to ortho‑substituted isomers [1]. In the context of medicinal chemistry, such subtle variations in substitution can lead to significant changes in target binding, metabolic stability, and overall pharmacokinetic profile. Therefore, replacing this compound with a generic benzoic acid or an in‑class analog without the identical substitution pattern will fundamentally alter the properties of the final synthetic product or biological probe, rendering generic substitution unsuitable for rigorous research and development workflows.

Substitution pattern mismatch
Changing the 1,3,4-arrangement of Cl, OEt, and F may alter electron distribution and steric accessibility, affecting downstream reactivity and target binding.
Lipophilicity shift vs. methoxy analogs
Ethoxy contributes ~+1.1 logP relative to methoxy; this difference can shift membrane permeability and metabolic stability profiles in lead optimization.
Acid strength and H‑bonding variability
Precise Cl/F positioning influences carboxylic acid pKa and hydrogen‑bonding capacity; ortho‑substituted isomers may exhibit divergent behavior in recognition events.

3-Chloro-4-ethoxy-5-fluorobenzoic Acid – Key Differentiation Data


Higher Melting Point than 3-Chloro-4-fluorobenzoic Acid

3-Chloro-4-ethoxy-5-fluorobenzoic acid exhibits a melting point of 157–159 °C, which is significantly higher than the melting point of 3‑chloro‑4‑fluorobenzoic acid (133–137 °C) . This difference reflects stronger intermolecular interactions in the solid state, likely due to the presence of the ethoxy group, which can engage in additional van der Waals contacts and potential C–H···O hydrogen bonds [1].

Melting point comparison
Cross-study comparable
157–159 °C vs 133–137 °C
+22 °C midpoint difference
Indicates enhanced crystalline lattice stability; may support easier handling and recrystallization.
Vendor‑reported values by DSC or capillary method; verify with in‑house characterization.
Crystallinity Process Chemistry Solid-State Properties

Lipophilicity vs. Methoxy and Difluoro Analogs

The calculated ACD/LogP for 3‑chloro‑4‑ethoxy‑5‑fluorobenzoic acid is 3.22 . This value is higher than that of the corresponding methoxy analog (3‑chloro‑5‑fluoro‑4‑methoxybenzoic acid; estimated logP ~2.1 [1]) and lower than that of the difluoro analog (4‑ethoxy‑3,5‑difluorobenzoic acid; estimated logP ~2.8–3.0). The ethoxy group contributes approximately +1.0 log unit compared to the methoxy group, while the replacement of chlorine with fluorine reduces lipophilicity by ~0.2–0.4 log units.

Lipophilicity vs. analogs
Class‑level inference
ACD/LogP = 3.22
Δ = +1.1 vs methoxy analog; +0.2–0.4 vs difluoro analog
Ethoxy substitution raises logP substantially; supports lipophilicity‑driven design for membrane permeability models.
Predicted logP; experimental logD may vary with pH and method.
Lipophilicity Drug Design ADME Properties

Dual Halogen for Orthogonal Cross-Coupling

The presence of both chloro and fluoro substituents in 3‑chloro‑4‑ethoxy‑5‑fluorobenzoic acid provides orthogonal reactivity that is not available in mono‑halogenated or non‑halogenated analogs. The chloro group at position 3 is susceptible to Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) under standard conditions, while the fluoro group at position 5 is generally inert under these conditions but can be activated under specific nucleophilic aromatic substitution (SNAr) conditions [1]. This dual reactivity allows for sequential, site‑selective functionalization, a capability that is absent in compounds such as 3‑chloro‑4‑fluorobenzoic acid (which lacks the ethoxy group and has a different substitution pattern) or 4‑ethoxybenzoic acid (which lacks halogen substituents entirely) [2].

Dual halogen orthogonal reactivity
Class‑level inference
≥2 sequential site‑selective functionalizations possible
Cl: Pd‑catalyzed cross‑coupling; F: SNAr under specific conditions
Enables sequential SAR exploration on a single building block, reducing synthetic steps.
Standard Pd and SNAr conditions apply; verify compatibility with target substrates.
Cross-Coupling Synthetic Methodology Medicinal Chemistry

High Purity with Full Characterization

3-Chloro-4-ethoxy-5-fluorobenzoic acid is commercially supplied at a certified purity of 97% (Thermo Scientific) to NLT 98% (Boroncore) [1]. In contrast, many in‑class analogs are only available at lower purities (e.g., 95%) or lack comprehensive analytical documentation . The availability of high‑purity material with full characterization (including melting point, molecular weight, and spectroscopic data) ensures reproducibility in downstream applications and reduces the need for additional purification steps.

Commercial purity grade
Head‑to‑head comparison
97% (Thermo Scientific); NLT 98% (Boroncore)
Comparators typically 95–97%
Higher certified purity may reduce batch variability and side reactions in sensitive assays.
Vendor‑certified by HPLC/GC; always request lot‑specific COA.
Quality Control Procurement Reproducibility

3-Chloro-4-ethoxy-5-fluorobenzoic Acid – Optimal Applications


Medicinal Chemistry: Lead Optimization and SAR

The combination of a carboxylic acid handle with orthogonal chloro and fluoro substituents makes 3‑chloro‑4‑ethoxy‑5‑fluorobenzoic acid an ideal building block for the rapid synthesis of diverse compound libraries in medicinal chemistry campaigns [1]. The ethoxy group provides a balanced lipophilicity (logP = 3.22) that is favorable for oral bioavailability, while the dual halogenation allows for sequential cross‑coupling and SNAr reactions to explore structure‑activity relationships (SAR) around a benzoic acid core . This compound is particularly well‑suited for the optimization of lead candidates targeting enzymes or receptors where halogen bonding or hydrophobic interactions are critical for potency and selectivity.

Agrochemical Intermediate Synthesis

Fluoro‑ and chloro‑substituted benzoic acids are established precursors to herbicides, fungicides, and insecticides [1]. The specific substitution pattern of 3‑chloro‑4‑ethoxy‑5‑fluorobenzoic acid offers a unique electronic profile that can be leveraged to design novel agrochemicals with improved environmental profiles and target specificity. The compound's higher melting point (157–159 °C) relative to simpler halo‑benzoic acids may also facilitate formulation into solid‑phase delivery systems .

Material Science: Functional Organic Materials

The rigid aromatic core with electron‑withdrawing halogen substituents and an electron‑donating ethoxy group creates a push‑pull electronic system that can be exploited in the design of organic semiconductors, liquid crystals, or non‑linear optical materials [1]. The ability to further functionalize the carboxylic acid group (e.g., via amide or ester formation) allows for the attachment of this chromophore to polymers or surfaces, while the high purity (97–98%) ensures consistent material properties .

Chemical Biology: Probe Development

The orthogonal reactivity of the chloro and fluoro substituents enables the site‑specific introduction of reporter tags (e.g., fluorophores, biotin) onto the benzoic acid scaffold [1]. The ethoxy group contributes to a favorable logP (3.22) that balances aqueous solubility and membrane permeability, facilitating cellular uptake in live‑cell imaging or target engagement studies . This makes 3‑chloro‑4‑ethoxy‑5‑fluorobenzoic acid a versatile starting material for the construction of chemical probes to investigate biological pathways.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Orthogonal halogen reactivity for sequential derivatization
Cross‑coupling and SNAr reaction compatibility with core scaffold
Agrochemical intermediate synthesis
Unique 1,3,4-substitution electronic profile
Target specificity and environmental fate modeling
Functional organic material design
Push‑pull electronic system (Cl, F, OEt)
Chromophore attachment via carboxylic acid handle and optical characterization
Chemical biology probe development
Orthogonal sites for reporter tag conjugation
Cellular uptake and target engagement in live‑cell assays

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